

Unveiling the Intricate Architecture of Rhenium Heptafluoride: A Technical Guide

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Compound of Interest

Compound Name: *Rhenium fluoride*

CAS No.: *149852-31-3*

Cat. No.: *B132873*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of rhenium heptafluoride (ReF_7), a unique and thermally stable metal heptafluoride. This document delves into the experimentally determined solid-state and gas-phase structures, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular geometry.

Molecular and Crystal Structure

Rhenium heptafluoride is one of the few known stable binary heptacoordinated compounds.^[1] Its structure has been a subject of considerable interest due to the challenges in accommodating seven ligands around a central metal atom.

Low-Temperature Solid-State Structure

At cryogenic temperatures (1.5 K), the crystal structure of ReF_7 has been determined by high-resolution powder neutron diffraction.^{[1][2]} This technique was crucial for accurately locating the fluorine atoms, as X-ray diffraction would be dominated by the heavy rhenium atom.^[3]

The low-temperature structure reveals a distorted pentagonal bipyramidal geometry with C_s (m) symmetry.[1][3] This distortion from an idealized D_{5h} symmetry is a key feature of the molecule. The crystal system is triclinic, belonging to the $\bar{P}1$ space group.[4][5]

Key structural features include:

- A puckering of the five equatorial fluorine atoms.[1]
- A deviation of the two axial Re-F bonds from a linear arrangement.[1]

These distortions are believed to be a consequence of the pseudorotational motion observed at higher temperatures.[1]

Gas-Phase Structure

Electron diffraction studies of gaseous ReF_7 indicate a non-rigid molecular structure.[2][6] The molecule exhibits what is known as pseudorotation, a type of intramolecular motion where the fluorine atoms rapidly interchange their positions.[7][8] This fluxional behavior suggests a very low barrier to intramolecular rearrangement. The gas-phase data is consistent with a dynamic model where the molecule fluctuates between different distorted geometries, including C_2 and C_s symmetries.[7][8]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from experimental studies on rhenium heptafluoride.

Table 1: Crystal Data and Structure Refinement for ReF_7 at 1.5 K

Parameter	Value
Empirical Formula	F ₇ Re
Formula Weight	319.196 g/mol
Temperature	1.5 K
Crystal System	Triclinic
Space Group	$\bar{P}1$
Unit Cell Dimensions	
a (Å)	Data not explicitly provided in snippets
b (Å)	Data not explicitly provided in snippets
c (Å)	Data not explicitly provided in snippets
α (°)	Data not explicitly provided in snippets
β (°)	Data not explicitly provided in snippets
γ (°)	Data not explicitly provided in snippets
Volume (Å ³)	Data not explicitly provided in snippets

Note: Specific unit cell parameters were not available in the provided search results.

Table 2: Selected Interatomic Distances for ReF₇ at 1.5 K

Bond	Distance (Å)
Re - F	1.84 - 1.89

Source:[4]

Experimental Protocols

Synthesis of Rhenium Heptafluoride

A common method for the synthesis of ReF₇ is the direct fluorination of rhenium metal.[2][6]

Procedure:

- Place rhenium metal powder in a suitable reactor, often made of nickel or Monel to withstand the corrosive nature of fluorine at high temperatures.[9]
- Heat the reactor to 400 °C.[2][6]
- Introduce fluorine gas (F₂) into the reactor.
- The reaction proceeds according to the equation: $2 \text{Re} + 7 \text{F}_2 \rightarrow 2 \text{ReF}_7$. [2][6]
- The product, rhenium heptafluoride, is a yellow, low-melting solid.[2][6]

An alternative method involves the explosion of rhenium metal in a sulfur hexafluoride (SF₆) atmosphere.[2][6]

Crystal Structure Determination by Powder Neutron Diffraction

The definitive low-temperature crystal structure of ReF₇ was determined using high-resolution powder neutron diffraction.[1][3]

Methodology:

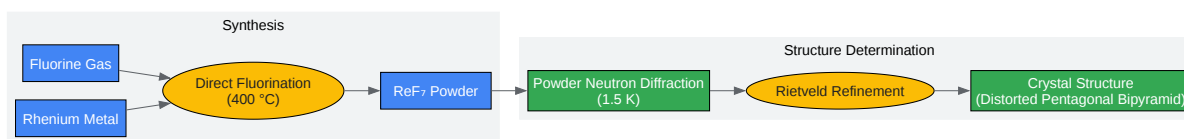
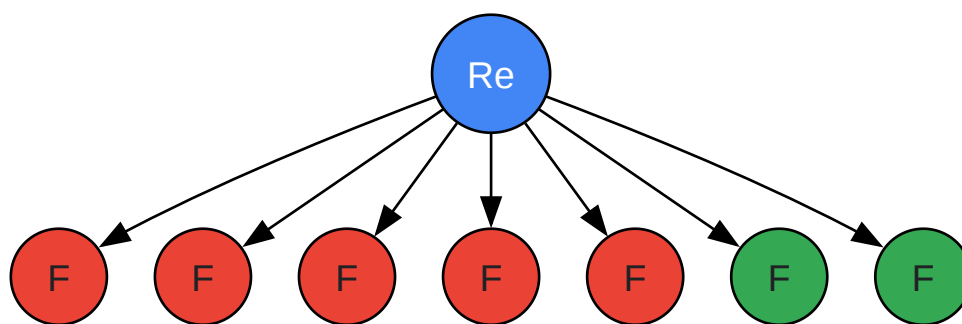
- A powdered sample of ReF₇ was cooled to 1.5 K.
- A beam of neutrons was directed at the sample.
- The diffraction pattern of the scattered neutrons was collected using a detector.
- The resulting diffraction data was analyzed using Rietveld refinement to determine the crystal structure, including the space group, lattice parameters, and atomic positions of the rhenium and fluorine atoms.

The use of neutron diffraction was critical for this study because the neutron scattering lengths of rhenium and fluorine are of a similar magnitude, allowing for the precise determination of the fluorine atom positions.[3]

Visualizations

Molecular Structure of Rhenium Heptafluoride

The following diagram illustrates the distorted pentagonal bipyramidal structure of the ReF_7 molecule.



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